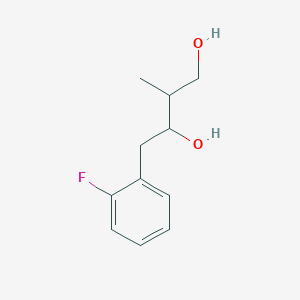
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a butanediol backbone with a fluorophenyl and a methyl group attached, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzaldehyde with methylmagnesium bromide to form 2-fluoro-1-phenylethanol. This intermediate is then subjected to a Grignard reaction with ethylene oxide to yield 4-(2-fluorophenyl)-2-methyl-1,3-butanediol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-fluorophenyl)-2-methylbutanone.
Reduction: Formation of 4-(2-fluorophenyl)-2-methyl-1,3-butanediol.
Substitution: Formation of various substituted fluorophenyl derivatives.
科学研究应用
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
- 1,3-Butanediol, 4-(4-fluorophenyl)-2-methyl-
- 1,3-Butanediol, 4-(2-chlorophenyl)-2-methyl-
- 1,3-Butanediol, 4-(2-bromophenyl)-2-methyl-
Uniqueness
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- stands out due to the presence of the fluorine atom, which imparts unique electronic properties and reactivity. This makes it a valuable compound for various applications where specific interactions with molecular targets are required.
属性
CAS 编号 |
549503-51-7 |
|---|---|
分子式 |
C11H15FO2 |
分子量 |
198.23 g/mol |
IUPAC 名称 |
4-(2-fluorophenyl)-2-methylbutane-1,3-diol |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)11(14)6-9-4-2-3-5-10(9)12/h2-5,8,11,13-14H,6-7H2,1H3 |
InChI 键 |
FOPLVHGGLWHUHY-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)C(CC1=CC=CC=C1F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
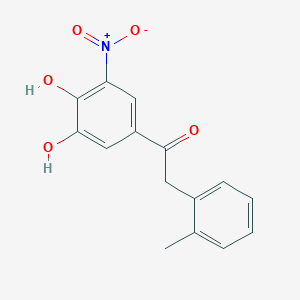
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
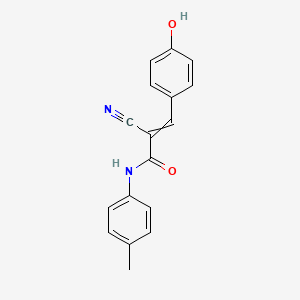
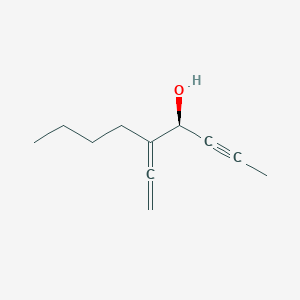
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)


![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
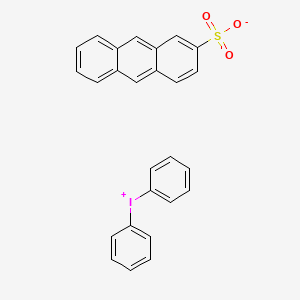
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)

